2-Phenylindolizine belongs to the class of heterocyclic aromatic compounds known as indolizines. These compounds consist of a fused pyrrole and pyridine ring system, with a nitrogen atom at the bridgehead position. [] The presence of a phenyl group at the 2-position further modifies the electronic and steric properties of the indolizine core.
2-Phenylindolizine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Structurally, it is characterized by an indolizine core substituted with a phenyl group, which contributes to its unique chemical properties and reactivity. This compound has been investigated for various applications, particularly in the development of antibacterial and anticancer agents.
Chemically, 2-Phenylindolizine belongs to the class of indolizines, which are bicyclic compounds containing a five-membered ring fused to a six-membered aromatic ring. This classification places it among compounds of interest for their pharmacological properties, particularly in the development of novel therapeutic agents.
The synthesis of 2-Phenylindolizine typically involves several key steps, starting from simple organic precursors. A common method includes the reaction of phenacyl bromide with appropriate nitrogen sources to form the indolizine structure. For instance, one synthesis pathway involves the formation of a key intermediate, 6-methyl-7-nitro-2-phenylindolizine, which can be further transformed into various acetamide derivatives .
The synthesis process often utilizes techniques such as Thin Layer Chromatography (TLC) for monitoring reaction progress and purification methods like column chromatography for isolating the final products. Melting points are typically determined using capillary methods to assess purity . Characterization is achieved through various spectroscopic methods including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular structure of 2-Phenylindolizine features a phenyl group attached to an indolizine ring system. The general formula can be represented as CHN, indicating the presence of carbon, hydrogen, and nitrogen atoms.
1H-NMR and 13C-NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule. For example, chemical shifts in NMR spectra reveal insights into the electronic environment surrounding specific atoms in the molecule .
2-Phenylindolizine undergoes various chemical reactions that can modify its structure and enhance its biological activity. Notably, it can react with acyl chlorides to form acetamide derivatives, which have shown promising antibacterial and anticancer properties .
In one synthesis route, 2-phenylindolizine is reacted with oxalyl chloride in the presence of solvents like tetrahydrofuran to yield acetamide derivatives with high yields. The reactions are typically monitored using TLC and characterized by spectroscopic methods post-reaction .
The mechanism of action for compounds derived from 2-Phenylindolizine often involves interactions with biological targets such as enzymes or receptors. For instance, some derivatives have shown inhibition against bacterial enzymes involved in inflammatory processes, suggesting a potential mechanism for their antibacterial activity .
Molecular docking studies indicate that certain derivatives exhibit strong binding interactions with targets like Topoisomerase-IV from Streptococcus pneumoniae, highlighting their potential as therapeutic agents .
2-Phenylindolizine typically appears as a crystalline solid with distinct melting points that vary based on substitution patterns on the indolizine core. The physical state can influence solubility and reactivity.
The compound exhibits notable stability under standard laboratory conditions but can undergo reactions typical of aromatic compounds when exposed to electrophiles or nucleophiles. Its reactivity profile makes it suitable for further functionalization in synthetic chemistry .
Due to its promising biological activities, 2-Phenylindolizine and its derivatives are being explored for various applications in medicinal chemistry. They have been evaluated for their potential as:
The ongoing research into this compound's structure-activity relationship continues to reveal new insights into its potential therapeutic applications.
The chemical identity of 2-phenylindolizine (C₁₄H₁₁N) is defined by its bicyclic 5-6 fused ring system with a phenyl group attached to the C2 carbon atom. The indolizine nucleus itself is an aromatic system comprising ten π-electrons (eight from the bicyclic system and two from the nitrogen lone pair), satisfying Hückel's rule of aromaticity. The molecular structure exhibits planarity in the indolizine core, while the 2-phenyl substituent may adopt a slightly twisted conformation relative to the fused ring system, with dihedral angles typically ranging between 15-30 degrees. This conformational flexibility influences both the compound's reactivity and its solid-state packing arrangements [1] [5].
Table 1: Fundamental Chemical and Physical Properties of 2-Phenylindolizine
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 25379-20-8 | - |
Molecular Formula | C₁₄H₁₁N | - |
Molecular Weight | 193.24 g/mol | - |
Melting Point | 211-214°C | Capillary method |
Density | 1.10 ± 0.1 g/cm³ | At 20°C |
Refractive Index | 1.608 | Sodium D line (589 nm) |
LogP (Partition Coefficient) | 4.48 | Octanol/water system |
Topological Polar Surface Area | 4.41 Ų | - |
Spectroscopic characterization reveals distinctive features: In ¹H-NMR (CDCl₃), characteristic signals include the H1 proton at approximately δ 8.25 ppm (s), H3 proton around δ 7.15-7.25 ppm (d), and the peri-fused H8 proton downfield between δ 9.50-9.60 ppm (d, J ≈ 7 Hz). The proton-rich region between δ 6.90-7.10 ppm corresponds to the phenyl ring protons and specific indolizine protons. Infrared spectroscopy shows prominent absorption bands at approximately 1590-1600 cm⁻¹ (C=C stretching), 1490 cm⁻¹ (aromatic C-C stretching), and absence of carbonyl stretches, providing a fingerprint for the unconjugated parent structure. Mass spectrometry consistently displays the molecular ion peak at m/z 193 [M]⁺, with major fragmentation pathways involving loss of HCN and subsequent rearrangement leading to fluorene-like structures [1] [5].
The electronic structure of 2-phenylindolizine reveals several key features influencing its reactivity: The highest occupied molecular orbital (HOMO) is predominantly localized on the five-membered ring and the ortho/meta positions of the phenyl substituent, designating these regions as nucleophilic centers. Conversely, the lowest unoccupied molecular orbital (LUMO) shows significant density at positions C1 and C3 of the indolizine core, marking them as electrophilic sites. This polarization creates an amphoteric character, allowing the molecule to participate in diverse reaction pathways. The phenyl ring at C2 contributes significantly to π-conjugation extension, lowering the HOMO-LUMO gap compared to unsubstituted indolizine, as evidenced by a bathochromic shift in UV-Vis absorption spectra [2] [5].
The historical trajectory of indolizine chemistry commenced with the pioneering work of Aleksandr Tschitschibabin, who first synthesized the unsubstituted indolizine framework in 1907 via the reaction of pyridine with α-halo ketones in the presence of acetic anhydride—a methodology that became known as the Tschitschibabin indolizine synthesis. This foundational discovery established the structural paradigm for this heterocyclic system. Research remained relatively limited until the mid-20th century when synthetic methodologies expanded significantly. A breakthrough occurred in the 1960s with the systematic exploration of 1,3-dipolar cycloadditions between pyridinium ylides and activated alkynes, providing a versatile route to specifically substituted indolizines. This period also witnessed the discovery of natural indolizidine alkaloids (fully saturated analogs) such as ipalbidine and swainsonine, highlighting the biological relevance of these structural motifs [2].
The 1980s marked a significant advancement with the development of transition metal-catalyzed approaches. Palladium-catalyzed reactions, particularly those employing pyridyl triflates as substrates, enabled direct annulation with alkynoate esters under mild conditions. These methodologies offered improved regioselectivity and functional group tolerance compared to classical approaches. The discovery that vinylpyridines could undergo electrophilic cyclization to form indolizines further expanded the synthetic toolkit. The evolution continued into the 21st century with the introduction of microwave-assisted synthesis, which dramatically reduced reaction times from hours to minutes while improving yields. A notable example includes the efficient preparation of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates, where microwave irradiation at 100°C in acetonitrile with triethylamine as base completed the transformation within 5 minutes, yielding 76-89% of product [2] [3].
Table 2: Evolution of Key Synthetic Methods for 2-Phenylindolizine Derivatives
Era | Synthetic Methodology | Key Advances | Limitations |
---|---|---|---|
Early 20th C | Tschitschibabin Reaction | First indolizine synthesis; uses α-halo ketones | Low yields; limited substituent tolerance |
Mid 20th C | 1,3-Dipolar Cycloaddition | Regioselective; versatile substituents | Requires preformed ylides |
1980s-1990s | Transition Metal Catalysis (Pd, Cu) | Mild conditions; functional group compatibility | Catalyst cost; purification challenges |
2000s-Present | Microwave-Assisted Synthesis | Rapid (≤5 min); high yields (76-89%) | Specialized equipment required |
Tandem Cross-Coupling/Cyclization | Atom economy; direct construction from alkynes | Sensitivity to steric effects |
The exploration of biological activities associated with 2-phenylindolizine derivatives has paralleled synthetic advances. Initial pharmacological investigations in the 1970s-1980s identified psychotropic, anti-inflammatory, and antimicrobial activities in structurally simple derivatives. A significant milestone emerged in 2017 when Shrivastava and colleagues reported 3-(aminomethyl)-2-phenylindolizine-1-carboxylic acid (Compound 75) as a dual COX-2/5-LOX inhibitor (COX-2 IC₅₀ = 14.91 μM; LOX IC₅₀ = 13.09 μM). This represented the first rationally designed indolizine derivative targeting arachidonic acid cascade enzymes, confirmed through detailed docking studies showing interaction with key residues (Leu352, Tyr385, Trp387) in the COX-2 hydrophobic channel and hydrogen bonding with Ala527. Contemporary research (2019) further optimized this scaffold, identifying methyl 3-(4-chlorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate (4e) as a potent COX-2 inhibitor (IC₅₀ = 6.71 μM) comparable to indomethacin, demonstrating the continuous evolution of structure-activity understanding in this chemotype [2] [3].
The phenyl group at the C2 position of indolizine imparts distinctive electronic, steric, and pharmacophoric properties that profoundly influence the behavior and applications of these derivatives. Electronically, the phenyl ring extends the conjugated π-system across the indolizine core, reducing the HOMO-LUMO gap by approximately 0.3-0.5 eV compared to alkyl-substituted analogs. This enhanced delocalization manifests in bathochromic shifts of 25-40 nm in UV-Vis absorption spectra and increased molar extinction coefficients. The substituent also introduces a moderate electron-withdrawing effect due to the inductive pull of the sp²-hybridized carbon atoms, slightly increasing the electrophilicity of adjacent positions (C1 and C3). This electronic modulation facilitates reactions at these positions, including electrophilic substitutions and nucleophilic additions, that are less favorable in unsubstituted or alkyl-substituted indolizines [2] [3] [5].
Sterically, the ortho-hydrogens of the 2-phenyl group create a crowded molecular environment around C1 and C3, influencing both reactivity and binding interactions. X-ray crystallographic analyses of derivatives like methyl 3-benzoyl-7-methyl-2-phenylindolizine-1-carboxylate reveal dihedral angles of 35-45° between the indolizine core and phenyl plane, demonstrating significant deviation from coplanarity due to steric repulsion between the ortho-phenyl hydrogens and H1/H3 protons. This conformational restriction profoundly impacts molecular recognition processes, as demonstrated in COX-2 inhibition studies where derivatives with meta-substituted phenyl groups exhibited superior activity (IC₅₀ = 6.71 μM for 4-chloro derivative) compared to para-substituted analogs. The steric bulk also enhances metabolic stability by shielding the reactive C3 position from oxidative degradation, as evidenced by microsomal stability assays showing 2-phenylindolizine derivatives having approximately 2-3 fold longer half-lives than their 2-methyl counterparts [3].
In medicinal chemistry applications, the 2-phenyl group serves as a versatile pharmacophore anchor. Docking studies of COX-2 inhibitors reveal that the 2-phenyl ring occupies a hydrophobic subpocket lined by Val349, Leu352, and Tyr385 residues. Optimal interactions occur when electron-withdrawing substituents (Cl, CF₃) are positioned meta to the indolizine attachment point, enhancing both hydrophobic contacts and dipole interactions with surrounding residues. Similarly, in dual COX-2/5-LOX inhibitors like compound 75, the 2-phenyl moiety facilitates π-cation interactions with Phe177 in the 5-LOX active site while simultaneously engaging in hydrophobic stacking with Tyr385 in COX-2. The substituent's rotational freedom allows adaptive binding in diverse enzyme environments, explaining the broad target profile observed across the indolizine pharmacopeia. Beyond enzyme inhibition, the aromatic surface enhances membrane permeability by increasing lipophilicity (logP ≈ 4.48), as confirmed by parallel artificial membrane permeability assays (PAMPA) showing effective blood-brain barrier penetration potential in selected derivatives [2] [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7